
(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound features a dimethylamino group, a methoxyphenyl group, and a methyl-pentan-3-ol backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process often starts with the preparation of boron reagents, followed by coupling with appropriate aryl halides under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of biocatalysis and crystallization processes can also be integrated to enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dimethylamino group, converting it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学研究应用
Chemistry: In chemistry, (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology: The compound’s structural features allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding .
Medicine: In medicine, this compound can be explored for its pharmacological properties, including potential use as a drug intermediate or active pharmaceutical ingredient. Its ability to modulate biological pathways makes it a candidate for drug discovery and development .
Industry: Industrially, (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products .
作用机制
The mechanism of action of (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in π-π stacking or hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- 1-(3-hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
- 1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness: Compared to these similar compounds, (-)-(2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl-pentan-3-ol stands out due to its chiral nature and the presence of both dimethylamino and methoxyphenyl groups. These features confer unique reactivity and interaction profiles, making it a versatile compound for various applications.
属性
分子式 |
C15H25NO2 |
|---|---|
分子量 |
251.36 g/mol |
IUPAC 名称 |
(2S,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |
InChI |
InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m0/s1 |
InChI 键 |
PZNRRUTVGXCKFC-WFASDCNBSA-N |
手性 SMILES |
CC[C@@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O |
规范 SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



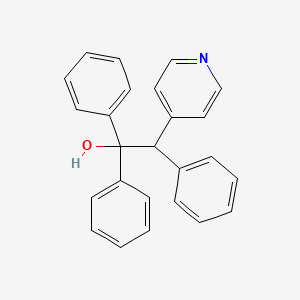
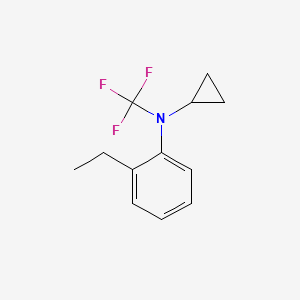
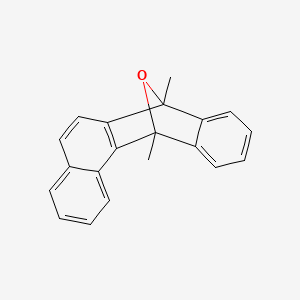
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
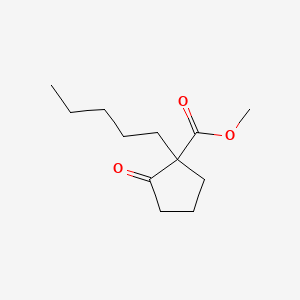
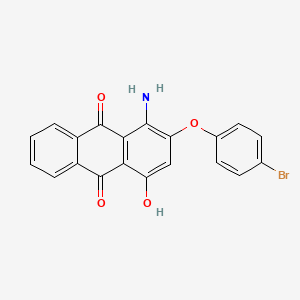
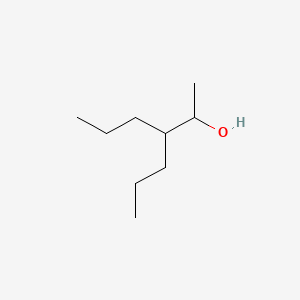

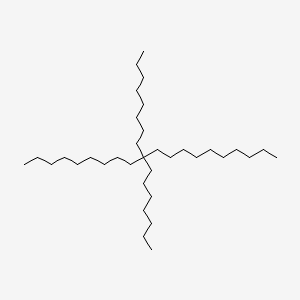
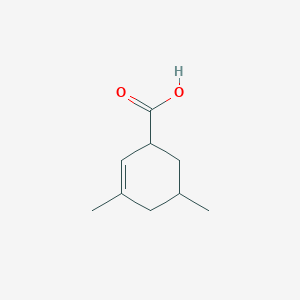

![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)

